molecular formula C35H46O18 B150326 Ligurobustoside N CAS No. 583058-07-5

Ligurobustoside N

Cat. No.: B150326
CAS No.: 583058-07-5
M. Wt: 754.7 g/mol
InChI Key: SQXKPAMOLXJEEU-FVCUGLHDSA-N
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Scientific Research Applications

Ligurobustoside N has been extensively studied for its antioxidant properties. It has shown potential in treating conditions related to oxidative stress, such as obesity and diabetes . In addition to its antioxidant activity, this compound has been found to inhibit fatty acid synthase, which is a key enzyme involved in lipid metabolism . This makes it a promising candidate for the development of anti-obesity and hypoglycemic therapies.

Future Directions

Research on Ligurobustoside N and related compounds could provide a theoretical basis for the use of Ligustrum robustum leaves as a functional tea for treating obesity and diabetes . Additionally, the modification of wheat starch with Ligustrum robustum extract, which contains this compound, suggests potential applications in the design and development of starch foods .

Preparation Methods

Ligurobustoside N is typically isolated from the leaves of Ligustrum robustum through a series of extraction and purification processes. The leaves are first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify this compound

Chemical Reactions Analysis

Ligurobustoside N undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant activity, which is evident from its ability to scavenge free radicals and inhibit oxidative stress . Common reagents used in these reactions include radical initiators like AAPH. The major products formed from these reactions are typically more stable, oxidized forms of the compound.

Mechanism of Action

The antioxidant activity of Ligurobustoside N is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process helps to prevent oxidative damage to cells and tissues. The compound also inhibits fatty acid synthase, which reduces the synthesis of fatty acids and triglycerides, thereby exerting anti-obesity effects . The exact molecular targets and pathways involved in these mechanisms are still under investigation, but they likely involve interactions with key enzymes and signaling molecules involved in oxidative stress and lipid metabolism.

Comparison with Similar Compounds

Ligurobustoside N is one of several phenylethanoid glycosides isolated from Ligustrum robustum. Other similar compounds include ligurobustosides R1, R2, R3, R4, S1, S2, and S3 . These compounds share similar antioxidant properties and have been studied for their potential health benefits. this compound is unique in its strong inhibitory activity against fatty acid synthase and its ability to inhibit hemolysis . This makes it a particularly promising candidate for the development of therapeutic agents targeting oxidative stress and metabolic disorders.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKPAMOLXJEEU-FVCUGLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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